molecular formula C8H6BrFO3 B14014026 4-Bromo-5-fluoro-2-hydroxyphenylacetic acid

4-Bromo-5-fluoro-2-hydroxyphenylacetic acid

Cat. No.: B14014026
M. Wt: 249.03 g/mol
InChI Key: XZMISBRLFWAXKU-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-hydroxyphenylacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-hydroxyphenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of phenylacetic acid derivatives. For instance, starting with o-bromophenylacetic acid, microbial hydroxylation can be employed to introduce the hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves multi-step chemical reactions, including halogenation and hydroxylation processes. The use of specific catalysts and reaction conditions, such as palladium-catalyzed coupling reactions, can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-hydroxyphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-Bromo-5-fluoro-2-hydroxybenzaldehyde, while substitution reactions can produce various substituted phenylacetic acid derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-hydroxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as melatonin receptor agonists, influencing the melatonin signaling pathway. Additionally, the compound can inhibit sodium hydrogen exchange, affecting cellular ion balance and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenylacetic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 5-Bromo-2-fluoro-4-hydroxyphenylacetic acid

Uniqueness

4-Bromo-5-fluoro-2-hydroxyphenylacetic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(4-bromo-5-fluoro-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6BrFO3/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3,11H,2H2,(H,12,13)

InChI Key

XZMISBRLFWAXKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)CC(=O)O

Origin of Product

United States

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